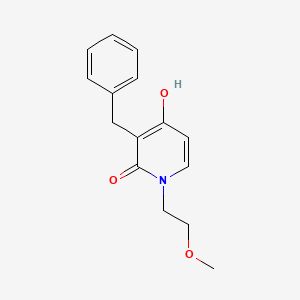

3-benzyl-4-hydroxy-1-(2-methoxyethyl)-2(1H)-pyridinone

Description

3-Benzyl-4-hydroxy-1-(2-methoxyethyl)-2(1H)-pyridinone is a hydroxypyridinone derivative characterized by a benzyl group at the 3-position, a hydroxy group at the 4-position, and a 2-methoxyethyl substituent at the 1-position of the pyridinone ring. The 2-methoxyethyl group enhances solubility compared to bulkier or more lipophilic substituents, while the benzyl moiety contributes to steric and electronic effects that may influence binding to biological targets .

Properties

IUPAC Name |

3-benzyl-4-hydroxy-1-(2-methoxyethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-19-10-9-16-8-7-14(17)13(15(16)18)11-12-5-3-2-4-6-12/h2-8,17H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQAZHIWWYRASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC(=C(C1=O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-hydroxy-1-(2-methoxyethyl)-2(1H)-pyridinone typically involves the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized via a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.

Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

Hydroxylation: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques like crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a ketone.

Reduction: The pyridinone ring can be reduced to a piperidinone under hydrogenation conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 3-benzyl-4-oxo-1-(2-methoxyethyl)-2(1H)-pyridinone.

Reduction: 3-benzyl-4-hydroxy-1-(2-methoxyethyl)-piperidinone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-benzyl-4-hydroxy-1-(2-methoxyethyl)-2(1H)-pyridinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and mechanisms of various biological targets.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a valuable compound for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for modifications that can lead to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4-hydroxy-1-(2-methoxyethyl)-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxyethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

*Estimated based on structural analogs.

- Solubility : The target compound’s 2-methoxyethyl group introduces polarity, improving aqueous solubility compared to analogs with aromatic or bulky substituents (e.g., 3,4-dimethoxyphenethyl in ).

Antioxidant Activity

- The target compound’s 4-hydroxy group is critical for radical scavenging, a feature shared with other 3-hydroxy-4(1H)-pyridinone derivatives. However, its activity may be moderate compared to bromophenyl-substituted analogs (e.g., 79.05% radical scavenging in ’s bromophenyl derivative) due to differences in electron-donating substituents .

- Styryl-substituted pyridinones (e.g., 2-styryl-1H-pyridin-4-ones) show superior antioxidant capacity, suggesting that extended conjugation enhances radical neutralization .

Antimicrobial and Antiviral Potential

- Dichlorobenzyl analogs demonstrate notable antimicrobial effects, likely due to halogen-enhanced interactions with bacterial targets . The target compound’s benzyl group may offer milder activity unless paired with electron-withdrawing groups.

- highlights 3-hydroxy-4(1H)-pyridinones as antiviral agents, but the target compound’s efficacy would depend on substituent-driven binding to viral enzymes .

Central Nervous System (CNS) Activity

- YL-0919, a pyridinone derivative with a piperidinylmethyl group, acts as a serotonin reuptake inhibitor and 5-HT1A agonist, indicating that 1-position substituents significantly modulate CNS activity . The target compound’s 2-methoxyethyl group may limit blood-brain barrier penetration compared to bulkier groups like 4-pyridinylmethyl .

Biological Activity

3-benzyl-4-hydroxy-1-(2-methoxyethyl)-2(1H)-pyridinone is a pyridinone derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of hydroxypyridinones known for their chelating properties and potential therapeutic applications, including antioxidant, antimicrobial, and antiproliferative effects. This article reviews the existing literature on the biological activity of this compound, summarizing key findings and presenting relevant data.

- Molecular Formula : C15H17NO3

- Molar Mass : 273.31 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.5 |

| Standard Antioxidant (BHT) | 10.0 |

The compound demonstrated an IC50 value of 5.5 µM, indicating stronger antioxidant activity compared to butylated hydroxytoluene (BHT), a common standard.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

The results indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis.

Antiproliferative Activity

The antiproliferative effects of the compound have been investigated in several cancer cell lines, showing promise as a potential anticancer agent.

Table 3: Antiproliferative Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 4.5 |

| HCT116 | 6.0 |

| HeLa | 5.0 |

In vitro studies revealed that the compound inhibited cancer cell proliferation with IC50 values ranging from 4.5 to 6.0 µM across different cell lines, demonstrating its potential as a therapeutic agent in oncology.

The biological activity of this compound is attributed to its ability to chelate metal ions, particularly transition metals like copper and iron, which are known to catalyze oxidative reactions in biological systems. This chelation can reduce oxidative stress and inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis and has implications in skin disorders.

Case Studies

A recent study focused on the synthesis and biological evaluation of novel derivatives of hydroxypyridinones, including our compound of interest. The study utilized molecular docking techniques to predict binding interactions with target enzymes, confirming that the compound binds effectively within the active sites due to its structural features.

Q & A

Q. What are the common synthetic routes for preparing 3-benzyl-4-hydroxy-1-(2-methoxyethyl)-2(1H)-pyridinone, and what are their comparative advantages?

- Methodological Answer: Synthesis typically involves multicomponent reactions or intramolecular cyclization. For example:

- Knoevenagel condensation of bifunctional precursors (e.g., carbonyl and amide groups) under basic conditions .

- Multi-step protocols with intermediates like 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone, optimized for yield via controlled reaction times and purification steps (e.g., recrystallization) .

- Nucleophilic substitution for introducing substituents, such as methoxyethyl or benzyl groups, using hydroxy-pyridinone derivatives as starting materials .

Advantages: Multicomponent reactions reduce purification steps, while stepwise synthesis allows precise functionalization.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- X-ray crystallography resolves crystal packing and confirms stereochemistry, critical for validating substituent positions (e.g., benzyl vs. methoxyethyl groups) .

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY) identifies proton environments and coupling patterns, distinguishing between regioisomers .

- IR spectroscopy detects functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1650 cm⁻¹) to confirm cyclization .

Q. What known biological activities have been reported for this compound and its analogs?

- Methodological Answer:

- Antimicrobial activity : Analogous 2(1H)-pyridinones (e.g., piroctone olamine derivatives) inhibit microbial growth via chelation or enzyme inhibition, validated through in vitro MIC assays .

- Anti-inflammatory potential : Structural analogs with hydroxy/methoxy substitutions show activity in COX-2 inhibition assays, suggesting a scaffold for targeted drug design .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses of this compound?

- Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization steps, as demonstrated in dihydropyrimidinone syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while toluene/n-heptane mixtures improve thermal stability during reflux .

- In-line monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodological Answer:

- Standardize assay conditions : Control variables like cell lines (e.g., RAW 264.7 for inflammation) or microbial strains to minimize variability .

- Purity validation : Employ HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew activity results .

- Structural benchmarking : Compare activity of analogs (e.g., 4-methylphenyl vs. benzyl derivatives) to isolate substituent-specific effects .

Q. What computational methods are used to predict the reactivity and binding interactions of this compound?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization .

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock Vina, guided by crystallographic data .

- MD simulations : Assess stability in aqueous or lipid membranes to prioritize derivatives for in vivo testing .

Q. What strategies enable selective functionalization of the pyridinone core without disrupting its stability?

- Methodological Answer:

- Protecting groups : Temporarily mask the hydroxyl group (e.g., with TMSCl) during alkylation or acylation steps to prevent side reactions .

- Regioselective catalysts : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions .

- Low-temperature protocols : Minimize thermal degradation during reactions with sensitive substituents (e.g., methoxyethyl) .

Q. How can researchers validate the stability of this compound under physiological or experimental storage conditions?

- Methodological Answer:

- Stress testing : Expose the compound to varied pH (2–9), temperatures (4°C–40°C), and light conditions, monitoring degradation via HPLC .

- Lyophilization studies : Assess powder stability by measuring moisture content and recrystallization behavior after freeze-drying .

- Long-term storage : Use argon-purged vials and desiccants to prevent oxidation of the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.